An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-3-formylchromone
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-6-bromo-3-formylchromone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications, offering insights grounded in established scientific principles and experimental observations from related compounds.
The Chromone Scaffold: A Privileged Structure in Drug Discovery
The chromone core, a benzopyran-4-one, is widely recognized as a "privileged structure" in the field of medicinal chemistry. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. Chromone derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making them a fertile ground for the development of novel therapeutics. The versatility of the chromone nucleus allows for diverse substitutions, which can significantly modulate the compound's biological profile.
Synthesis of 2-Amino-6-bromo-3-formylchromone: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic substrate. In the context of 2-Amino-6-bromo-3-formylchromone, the synthesis would logically proceed from the corresponding substituted 2-hydroxyacetophenone.
Plausible Synthetic Pathway:
The synthesis commences with the formylation of 2-amino-5-bromoacetophenone, which serves as the key precursor. This starting material would likely be synthesized from the corresponding phenol. The Vilsmeier-Haack reaction on the substituted 2-hydroxyacetophenone derivative then yields the target chromone.
Caption: Plausible synthetic route to 2-Amino-6-bromo-3-formylchromone.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on established methods for the synthesis of substituted 3-formylchromones.
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Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for approximately 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).
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Reaction with Acetophenone: Dissolve the starting material, 2'-amino-5'-bromo-2'-hydroxyacetophenone, in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with vigorous stirring.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography.
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Work-up and Isolation: Carefully pour the reaction mixture into crushed ice with stirring. The solid product that precipitates is then collected by vacuum filtration.
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Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain the purified 2-Amino-6-bromo-3-formylchromone.
Physicochemical Properties
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₁₀H₆BrNO₃ | - |
| Molecular Weight | 268.07 g/mol | - |
| Appearance | Likely a crystalline solid | Based on related compounds |
| Melting Point | Estimated to be >250 °C (with decomposition) | Inferred from 2-amino-3-formylchromone (249 °C, dec.) and 2-amino-6-chloro-3-formylchromone (290 °C, dec.) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Based on the general solubility of 3-formylchromones. |
| pKa | Not experimentally determined. The amino group is expected to be weakly basic, and the overall molecule may have acidic protons. | Theoretical Prediction |
| LogP | Not experimentally determined. The presence of the bromo group increases lipophilicity compared to the unsubstituted analogue. | Theoretical Prediction |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.
Infrared (IR) and Raman Spectroscopy
A detailed vibrational spectral analysis of 2-Amino-6-bromo-3-formylchromone (ABFC) has been performed using FTIR and FT-Raman spectroscopy. The observed bands were assigned based on fundamentals, overtones, and combinations, assuming a C(S) point group symmetry. A normal coordinate analysis was also conducted to characterize the vibrational fundamentals in terms of potential energy distribution.
Key Expected Vibrational Frequencies:
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N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.
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C=O stretching (ketone): Around 1630-1660 cm⁻¹ for the chromone carbonyl.
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C=O stretching (aldehyde): Around 1680-1700 cm⁻¹ for the formyl group.
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C=C stretching: Aromatic and pyrone ring vibrations in the 1450-1600 cm⁻¹ region.
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C-Br stretching: Typically observed in the lower frequency region of the IR spectrum.
Caption: Workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 2-Amino-6-bromo-3-formylchromone is not available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from analogous compounds.
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¹H NMR: The spectrum would likely show signals for the aromatic protons, the aldehydic proton (downfield, ~10 ppm), the amino protons (broad signal), and the proton at the 2-position of the chromone ring.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons (ketone and aldehyde), the aromatic carbons, and the carbons of the pyrone ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The high-resolution mass spectrum should show the characteristic isotopic pattern of a bromine-containing compound.
Reactivity and Potential for Further Functionalization
The 2-amino and 3-formyl groups on the chromone scaffold are reactive handles that allow for a wide range of chemical transformations. This makes 2-Amino-6-bromo-3-formylchromone a valuable intermediate for the synthesis of more complex heterocyclic systems.
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Reactions of the Formyl Group: The aldehyde functionality can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives.
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Reactions of the Amino Group: The amino group can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic rings.
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Nucleophilic Attack on the Pyran Ring: The C2 position of the chromone ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions.
Potential Biological Activities and Applications in Drug Development
While the specific biological activities of 2-Amino-6-bromo-3-formylchromone have not been extensively reported, the known pharmacological profiles of related 3-formylchromone derivatives suggest several promising avenues for investigation.
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Anticancer Activity: Several 3-formylchromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogen substituents, such as bromine, can sometimes enhance this activity.
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Antimicrobial and Antifungal Activity: Chromone derivatives are known to possess antimicrobial and antifungal properties.
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Enzyme Inhibition: Certain 3-formylchromones have been shown to inhibit enzymes like urease.
The combination of the electron-donating amino group and the electron-withdrawing bromo and formyl groups on the chromone scaffold of 2-Amino-6-bromo-3-formylchromone creates a unique electronic profile that could lead to novel biological activities. Further screening of this compound against various biological targets is warranted.
Conclusion
2-Amino-6-bromo-3-formylchromone is a synthetically accessible and highly functionalized heterocyclic compound. Its physicochemical properties, while not fully characterized experimentally in the public literature, can be reasonably inferred from related structures. The presence of multiple reactive sites makes it a versatile building block for the synthesis of a diverse library of novel compounds. Based on the established biological activities of the broader chromone class, 2-Amino-6-bromo-3-formylchromone holds significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this promising molecule.
References
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Chromone derivatives in the pharmaceutical industry. - ResearchGate. [Link]
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FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed. [Link]
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Biological activity of 3-formylchromones and related compounds - PubMed. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Synthesis of Substituted 3-Formyl Chromones. [Link]
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(PDF) Biological activity of 3-formylchromones and related compound - ResearchGate. [Link]
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Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC - PubMed Central. [Link]
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3-Formylchromones: potential antiinflammatory agents - PubMed. [Link]
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3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry. [Link]
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Synthesis and Reactivity of 2-Aminochromone-3- carboxaldehydes towards Nucleophilic Reagents -.:: Natural Sciences Publishing ::. [Link]
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Synthesis of substituted 3-formyl chromones - ResearchGate. [Link]
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(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
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Nucleophilic reactions with 3-formylchromones: A decade update - Taylor & Francis Online. [Link]
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Synthesis and Characterization of a Series of Chromone–Hydrazones - Sciforum. [Link]
- 2-Amino-6-chloro-3-formylchromone is a versatile compound known for its unique chemical structure and functional properties. This compound features a chromone backbone, which is significant in various chemical applications, particularly in the synthesis of biologically active molecules.
